1-Hydroxyphenanthrene 1-Hydroxyphenanthrene 1-Hydroxyphenanthrene, also known as 1-phenanthrenol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. 1-Hydroxyphenanthrene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Hydroxyphenanthrene has been primarily detected in urine. Within the cell, 1-hydroxyphenanthrene is primarily located in the membrane (predicted from logP). 1-Hydroxyphenanthrene can be converted into 1-phenanthryl beta-D-glucoside.
1-phenanthrol is a phenanthrol. It has a role as a mouse metabolite.
Brand Name: Vulcanchem
CAS No.: 2433-56-9
VCID: VC20807759
InChI: InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H
SMILES: C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O
Molecular Formula: C14H10O
Molecular Weight: 194.23 g/mol

1-Hydroxyphenanthrene

CAS No.: 2433-56-9

Cat. No.: VC20807759

Molecular Formula: C14H10O

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxyphenanthrene - 2433-56-9

Specification

Description 1-Hydroxyphenanthrene, also known as 1-phenanthrenol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. 1-Hydroxyphenanthrene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Hydroxyphenanthrene has been primarily detected in urine. Within the cell, 1-hydroxyphenanthrene is primarily located in the membrane (predicted from logP). 1-Hydroxyphenanthrene can be converted into 1-phenanthryl beta-D-glucoside.
1-phenanthrol is a phenanthrol. It has a role as a mouse metabolite.
CAS No. 2433-56-9
Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
IUPAC Name phenanthren-1-ol
Standard InChI InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H
Standard InChI Key GTBXZWADMKOZQJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O

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